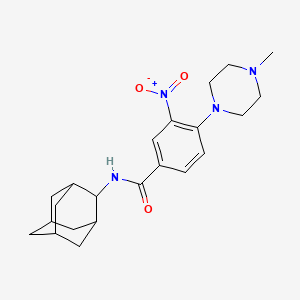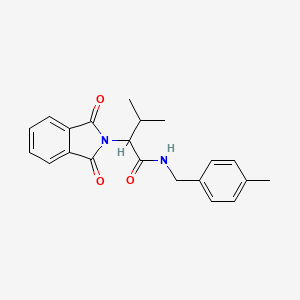![molecular formula C18H28N2O5S B4056857 ethyl ({4-[(dibutylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4056857.png)
ethyl ({4-[(dibutylamino)sulfonyl]phenyl}amino)(oxo)acetate
Vue d'ensemble
Description
Ethyl ({4-[(dibutylamino)sulfonyl]phenyl}amino)(oxo)acetate is a useful research compound. Its molecular formula is C18H28N2O5S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17189317 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Series of α-Ketoamide Derivatives
Ethyl ({4-[(dibutylamino)sulfonyl]phenyl}amino)(oxo)acetate, in the context of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), has shown significant efficacy as an additive in the synthesis of a novel series of α-ketoamide derivatives. The superiority of OxymaPure/DIC compared to HOBt/DIC or carbodiimide alone in terms of purity and yield has been demonstrated through the ring opening of N-acylisatin, leading to the formation of high-purity 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. This process involves conventional heating and microwave irradiation techniques to achieve excellent yield and purity, showcasing its potential in the field of organic synthesis and pharmaceuticals (El‐Faham et al., 2013).
Green Catalyst for Esterification Process
In another study focusing on the esterification of acetic acid with ethanol to produce ethyl acetate, a chemical of significant industrial relevance, the use of a green catalyst, 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([HSO3-bmim][HSO4]), was explored. This catalyst showcased superior conversion rates and reaction kinetics compared to traditional hazardous catalysts, emphasizing the move towards environmentally friendly chemical processes. The study highlighted the catalyst's effectiveness in reactive distillation processes modeled in Aspen Plus, suggesting a promising alternative for industrial-level esterification of acetic acid (He et al., 2018).
Characterization of Secondary Metabolites from Mollusks
Research into the isolation and characterization of secondary metabolites from mollusks has yielded compounds with significant bioactive potentials. Chemical investigations led to the identification of unique metabolites with pronounced antioxidant and anti-inflammatory activities. This study not only adds to the understanding of marine biochemistry but also opens new avenues for the development of pharmaceuticals based on natural products (Chakraborty & Joy, 2019).
Development of High-Ceiling Diuretics
The synthesis and testing of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate derivatives for saluretic and diuretic activities have introduced a new class of high-ceiling diuretics. This research explored the effects of various substitutions on the molecule, leading to the identification of compounds with potent diuretic properties. Such studies are crucial for the development of new therapeutic agents in the management of conditions requiring diuretic intervention (Lee et al., 1984).
Kinetic Resolution of Ethyl 2-hydroxy-4-phenylbutyrate
The kinetic resolution of racemic 2-hydroxy compound to produce (R)-Ethyl 2-hydroxy-4-phenylbutyrate, a crucial intermediate for several ACE inhibitors, utilized the lipase from Pseudomonas cepacia in a novel membrane reactor setup. This process demonstrated the efficiency of the membrane reactor in overcoming product inhibition, leading to high enantiomeric excess and yield. The study showcases advancements in biotechnological applications for the synthesis of pharmaceutical intermediates (Liese et al., 2002).
Propriétés
IUPAC Name |
ethyl 2-[4-(dibutylsulfamoyl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-7-13-20(14-8-5-2)26(23,24)16-11-9-15(10-12-16)19-17(21)18(22)25-6-3/h9-12H,4-8,13-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVREGKHTHUJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4056806.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide](/img/structure/B4056814.png)

![N-[(1-adamantylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4056824.png)
![2-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4056825.png)
![1-sec-butyl-3-hydroxy-4-(4-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4056827.png)


![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4056859.png)
![1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4056863.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B4056867.png)
![N-(3,5-dimethylphenyl)-N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)malonamide](/img/structure/B4056870.png)
